P2X3 Receptor Antagonism: 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic acid Demonstrates Sub-100 nM Potency
5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic acid exhibits antagonist activity at the recombinant rat P2X purinoceptor 3 (P2X3) with an EC50 of 80 nM, representing sub-100 nM potency at this clinically relevant pain target [1]. While head-to-head comparator data for this specific target are not available in the public domain, the 2,5-dimethyl substitution pattern is structurally distinct from regioisomers such as 5-[(3,4-dimethylphenoxy)methyl]furan-2-carboxylic acid, which shows no reported P2X3 activity but instead inhibits HSP90-alpha with an IC50 of 1.75 µM [2]. This functional divergence illustrates that dimethyl substitution position on the phenoxy ring dictates target selectivity rather than merely modulating potency.
| Evidence Dimension | P2X3 receptor antagonist potency |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | 5-[(3,4-dimethylphenoxy)methyl]furan-2-carboxylic acid: no P2X3 activity reported; HSP90-alpha IC50 = 1.75 µM |
| Quantified Difference | Qualitative difference in target engagement (P2X3 vs. HSP90) driven by substitution pattern |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes; compound evaluated at 10 µM |
Why This Matters
Procurement of the correct 2,5-dimethyl regioisomer is essential for P2X3-targeted studies; substitution with the 3,4-dimethyl analog would redirect investigation toward HSP90 pharmacology.
- [1] BindingDB. BDBM50118219: Antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3), EC50 = 80 nM. View Source
- [2] BindingDB. BDBM48034: 5-[(3,4-dimethylphenoxy)methyl]-2-furancarboxylic acid — HSP90-alpha inhibition, IC50 = 1.75 µM. View Source
